![molecular formula C11H20O2 B2810805 (1R,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-ol CAS No. 1909294-76-3](/img/structure/B2810805.png)
(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This involves understanding how the compound is made. It includes the starting materials, the reaction conditions, and the steps involved in the synthesis.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves understanding the compound’s properties, such as its melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Spiro[3.3]heptane Scaffold : The synthesis of stereoisomers of spiro[3.3]heptane-1,6-diamines, suitable as building blocks in drug discovery, highlights the structural similarity between the spiro[3.3]heptane and cyclohexane scaffolds. These compounds are useful as restricted surrogates of cyclohexane derivatives, aiding in the optimization of ADME parameters of lead compounds in drug discovery (Chernykh et al., 2015).
Chemical Properties and Reactivity
- Radical Generation and Rearrangement : Studies on spiro[3.3]heptan-3-yl radicals, generated by bromine abstraction, demonstrate their similarity to cyclobutyl radicals. The research into these radicals' reactivity and rearrangement provides insights into the structural and chemical properties of related compounds (Roberts, Walton, & Maillard, 1986).
Synthetic Methodologies
- Spirocyclic Compounds Synthesis : Research into the synthesis of various spirocyclic compounds, like spiro[3.3]heptanes and spiro[2.4]heptanes, contributes to the understanding of their chemical behavior and potential applications in more complex chemical syntheses (Tsuji, Moritani, & Nishida, 1967).
Electrochemical Properties
- Electrochemistry of Spirolactone : Investigation of the redox properties of spiro[2.4]hepta-1,6-dien-5-one (spirolactone) using cyclic voltammetry and controlled potential electrolysis provides valuable information on the electrochemical behavior of spiro compounds, which is essential for their potential applications in electronic and photonic devices (Mattiello & Rampazzo, 2001).
Conformational Analysis
- Conformational Variety in Spirocyclic Compounds : Studies focusing on the conformational analysis of spirocyclic compounds, such as 7-oxa-1-azabicyclo[2.2.1]heptane derivatives, shed light on the diverse molecular geometries and their stability, which is crucial for understanding the chemical and physical properties of these compounds in various applications (Rowicki et al., 2019).
Catalysis and Organic Transformations
- Skeletal Reorganization Catalysis : Research on the skeletal reorganization of benzofused spiro[3.3]heptanes using rhodium(i) catalysts offers insights into new methodologies for organic synthesis, particularly in the generation of complex organic structures (Matsuda, Yuihara, & Kondo, 2016).
Safety And Hazards
This involves understanding the risks associated with the compound. It includes its toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves predicting or suggesting areas for future research. This could be based on current limitations or challenges associated with the compound, or on potential applications that have not yet been fully explored.
Please note that the availability of this information can vary depending on how much research has been done on the specific compound. For a less-studied compound, some of this information might not be available. In such cases, experimental studies might be needed to gather more data.
Propiedades
IUPAC Name |
(1R,3R)-3-[(2-methylpropan-2-yl)oxy]spiro[3.3]heptan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-10(2,3)13-9-7-8(12)11(9)5-4-6-11/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVNHPMTFDFXCR-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C12CCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@H](C12CCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rac-(1r,3r)-3-(tert-butoxy)spiro[3.3]heptan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2810724.png)
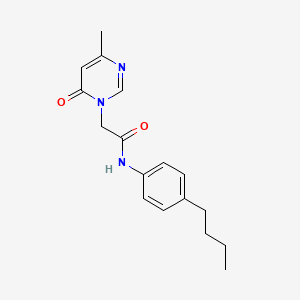
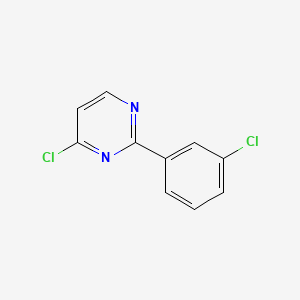
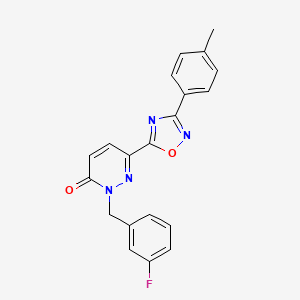
![methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate](/img/structure/B2810729.png)
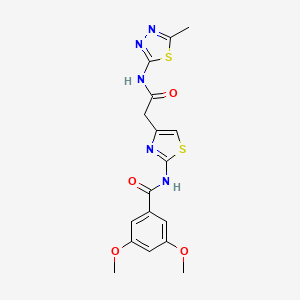
![N-((6-cyclopropylpyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2810731.png)
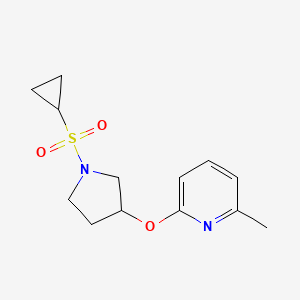
![3-[(4-Isopropylphenyl)sulfonyl]-5-pyrrolidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2810738.png)
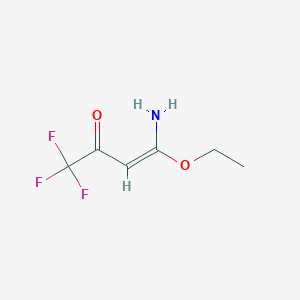
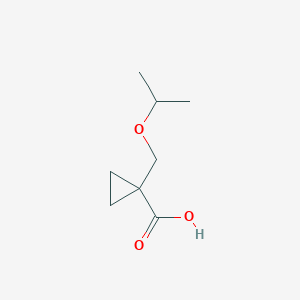
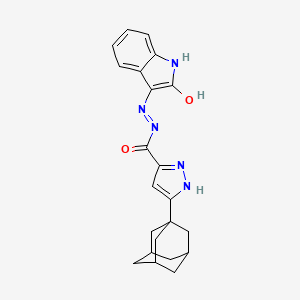
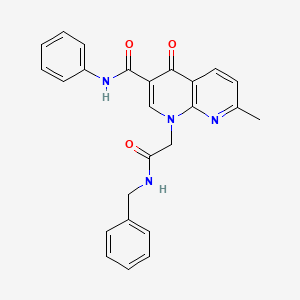
![4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2810743.png)